molecular formula C7H14ClNO2 B2623755 Methyl 2-amino-2-cyclobutylacetate hydrochloride CAS No. 2089292-08-8

Methyl 2-amino-2-cyclobutylacetate hydrochloride

Cat. No.: B2623755
CAS No.: 2089292-08-8
M. Wt: 179.64
InChI Key: NCYCNCGWPRDKDC-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyclobutylacetate hydrochloride (CAS: 1993188-94-5) is a chiral organic compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . Its structure features a cyclobutyl ring directly attached to the α-carbon of the amino acid ester backbone, with a methyl ester group and a hydrochloride salt (Fig. 1). Key properties include:

  • SMILES: COC(=O)C(C1CCC1)N.Cl
  • InChIKey: WPMQPLHPHZACOB-UHFFFAOYSA-N
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) .

Predicted Collision Cross-Section (CCS) Data (via computational modeling):

Adduct m/z CCS (Ų)
[M+H]⁺ 144.10192 134.4
[M+Na]⁺ 166.08386 138.2
[M-H]⁻ 142.08736 132.1

This compound is primarily used in pharmaceutical and biochemical research, though specific biological activity data remain unpublished .

Properties

IUPAC Name

methyl 2-amino-2-cyclobutylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCNCGWPRDKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089292-08-8
Record name methyl 2-amino-2-cyclobutylacetate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-cyclobutylacetate hydrochloride typically involves the reaction of cyclobutylamine with methyl chloroacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-cyclobutylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-2-cyclobutylacetate hydrochloride has the molecular formula C7H13ClN2O2C_7H_{13}ClN_2O_2 and a molecular weight of approximately 179.64 g/mol. Its structure includes a cyclobutane ring and an amino group, which contribute to its reactivity and solubility in biological systems. This compound can mimic proline, an essential amino acid, allowing it to participate in peptide synthesis and influence protein interactions.

Chemistry

  • Building Block for Synthesis : this compound serves as a precursor for synthesizing more complex molecules. Its unique cyclobutyl structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

  • Biological Activity : The compound's ability to interact with biological systems has been studied extensively. It can modulate protein-protein interactions, potentially influencing metabolic pathways and cellular functions.
  • Nitric Oxide Production : Preliminary research suggests that this compound may enhance nitric oxide synthesis, which is crucial for cardiovascular health.

Medicine

  • Therapeutic Potential : Investigations into the compound's anti-inflammatory and analgesic properties indicate its potential use in developing treatments for various conditions, particularly those related to cardiovascular health.

Industry

  • Material Development : The compound is also explored for applications in creating new materials and chemical processes due to its unique properties.

Case Study: Cardiac Effects

In a notable study examining the effects on cardiac cells, this compound was found to influence nitric oxide levels significantly. This finding suggests potential therapeutic applications in treating heart-related conditions by enhancing nitric oxide production, which is vital for cardiovascular health.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride

  • Molecular Formula: C₉H₁₁Cl₂NO₂
  • Stereochemistry : Exists as (R)- and (S)-enantiomers, critical for chiral drug synthesis .
  • Applications : Likely used in asymmetric catalysis or as an intermediate in bioactive molecule synthesis due to its halogenated aromatic moiety.

Comparison with Cyclobutyl Analogue :

  • The chlorophenyl group increases molecular weight (vs. 179.64 g/mol for the cyclobutyl compound) and introduces electrophilic character.

Methyl 2-amino-2-cyclopropylacetate Hydrochloride

  • Molecular Formula: C₆H₁₂ClNO₂
  • Key Features : Cyclopropane ring instead of cyclobutane, increasing ring strain and reactivity.
  • Molecular Weight : 165.62 g/mol (vs. 179.64 g/mol for cyclobutyl analogue) .
  • Applications : Utilized in life sciences research, particularly in studying strained ring systems in drug design .

Comparison with Cyclobutyl Analogue :

  • Cyclopropane’s higher ring strain may enhance reactivity in ring-opening reactions.
  • Lower molecular weight improves solubility but reduces steric bulk.

(R)-Ethyl 2-amino-2-cyclobutylacetate Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂
  • Key Features : Ethyl ester group instead of methyl, altering lipophilicity and metabolic stability.
  • Molecular Weight : 193.67 g/mol .
  • Applications: Potential use in prodrug formulations where ester hydrolysis kinetics are critical.

Comparison with Methyl Ester Analogue :

  • Storage conditions differ: Stable at room temperature vs. refrigeration for the methyl ester .

Methyl 2-Chloro-2-cyclopropylideneacetate

  • Molecular Formula : C₇H₇ClO₂
  • Key Features : Cyclopropylidene (unsaturated cyclopropane) and chlorine substituent , enabling Diels-Alder reactions and cycloadditions .
  • Applications: Intermediate in synthesizing tetrahydroquinazolinones and spirocyclic compounds .

Comparison with Cyclobutyl Analogue :

  • The unsaturated ring system offers distinct electronic properties, favoring conjugation and electrophilic reactivity.
  • Absence of an amino group limits its utility in peptide-mimetic drug design compared to amino-cyclobutyl derivatives.

Biological Activity

Methyl 2-amino-2-cyclobutylacetate hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amino acid derivative, characterized by the presence of a cyclobutane ring. Its molecular formula is C7H13NO2C_7H_{13}NO_2 with a molecular weight of approximately 143.19 g/mol. The compound's structure allows for unique interactions with biological macromolecules, making it a valuable candidate for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It has been shown to:

  • Inhibit Specific Enzymes : The compound can bind to enzyme active sites, altering their conformation and activity, which may lead to therapeutic effects in various diseases.
  • Modulate Protein Binding : Its unique structure facilitates interactions with proteins, potentially influencing signaling pathways and cellular responses .

1. Enzyme Interaction Studies

Research indicates that this compound is utilized in enzyme interaction studies. It serves as a model compound for investigating the binding affinities and kinetics of enzyme-substrate interactions.

Enzyme Effect Reference
ProteaseInhibition observed
KinaseModulation of activity

2. Therapeutic Potential

The compound has been explored for its potential therapeutic properties, particularly in the context of:

  • Cancer Treatment : Preliminary studies suggest that it may inhibit pathways associated with tumor growth by targeting specific oncogenic proteins .
  • Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like depression and anxiety by modulating neurotransmitter systems .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on acute myeloid leukemia (AML) cells. The results indicated that the compound significantly reduced cell viability through apoptosis induction, suggesting its potential as an anti-cancer agent.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound demonstrated significant protective effects against oxidative stress in neuronal cell lines. This suggests its potential application in treating neurodegenerative diseases .

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